molecular formula C16H13FN2O2S B11212197 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11212197
M. Wt: 316.4 g/mol
InChI Key: YRQXHILMXQMZDT-UHFFFAOYSA-N
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Description

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic quinazolin-4-one derivative of significant interest in medicinal chemistry and drug discovery. This compound is part of a class of molecules that have demonstrated potent biological activities, positioning them as valuable scaffolds for developing therapeutic agents. Its core structure is closely related to non-peptidic, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro), a key antiviral target . The quinazolin-4-one pharmacophore is known to interact critically with the protease's active site, and structural optimizations on this core have yielded inhibitors with superior biochemical potency and improved drug metabolism and pharmacokinetics (DMPK) properties compared to initial leads . Beyond virology, the quinazolinone core is a privileged structure in oncology research. Quinazolinone derivatives have shown promising cytotoxic effects against a range of human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas, by potentially inducing cell death in a dose-dependent manner . The specific substitution pattern of this compound—featuring a fluorine atom and a sulfanylidene (thioxo) group—is strategically chosen to modulate its electronic properties, binding affinity, and metabolic stability. Researchers can utilize this high-quality compound to investigate novel mechanisms of action for antiviral and anticancer applications, to study structure-activity relationships (SAR), and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is strictly not for human therapeutic or veterinary use.

Properties

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

YRQXHILMXQMZDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

Origin of Product

United States

Preparation Methods

Synthesis of 2-Thioxo-1H-Quinazolin-4-One Intermediate

The foundational step involves condensing 4-fluoroanthranilic acid with thiourea in the presence of hydrochloric acid to yield 6-fluoro-2-thioxo-1H-quinazolin-4-one. This intermediate is critical for subsequent functionalization:

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)

  • Temperature : Reflux at 80°C for 6 hours

  • Yield : 78–82%

Characterization Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

  • ¹H NMR (DMSO-d₆) : δ 7.45–8.20 (m, 3H, aromatic), 12.35 (s, 1H, NH)

Alkylation at Position 3: Introduction of 4-Methoxybenzyl Group

The 3-position is functionalized via nucleophilic substitution using 4-methoxybenzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base:

Reaction Conditions :

  • Molar Ratio : 1:1.2 (quinazolinone:4-methoxybenzyl chloride)

  • Temperature : 60°C for 8 hours

  • Yield : 65–70%

Mechanistic Insight :
The reaction proceeds via deprotonation of the NH group at position 3, followed by SN2 displacement with the benzyl chloride derivative. The methoxy group enhances the electrophilicity of the benzyl carbon, facilitating alkylation.

Fluorination at Position 6

Fluorination is achieved either during the anthranilic acid precursor stage or via late-stage halogen exchange. For this compound, fluorination is typically introduced early using 4-fluoroanthranilic acid. Alternative methods involve:

  • Directed ortho-metalation : Using LDA (lithium diisopropylamide) to deprotonate position 6, followed by reaction with N-fluorobenzenesulfonimide (NFSI).

  • Halogen exchange : Replacing a bromo or nitro group at position 6 with fluorine using KF in the presence of a crown ether.

Optimized Conditions for Halogen Exchange :

  • Reagent : KF (3 equiv), 18-crown-6 (0.1 equiv)

  • Solvent : DMF, 120°C, 12 hours

  • Yield : 55–60%

Critical Analysis of Synthetic Routes

Comparison of Fluorination Methods

Method Yield (%) Purity (%) Reaction Time
Early-stage fluorination78–82>956 hours
Halogen exchange55–609012 hours

Early-stage fluorination using 4-fluoroanthranilic acid is preferred due to higher yields and fewer side reactions compared to late-stage halogen exchange.

Characterization and Validation

Spectroscopic Data for Final Product

  • Molecular Formula : C₁₆H₁₃FN₂O₂S

  • Molecular Weight : 316.4 g/mol

  • IR (KBr) : 1682 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C), 1245 cm⁻¹ (C–O–CH₃)

  • ¹H NMR (CDCl₃) : δ 3.82 (s, 3H, OCH₃), 4.95 (s, 2H, CH₂), 6.90–8.30 (m, 8H, aromatic)

  • Mass (m/z) : 316 (M⁺)

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone that has garnered attention in various scientific fields due to its potential therapeutic applications. This article explores its applications, particularly in medicinal chemistry, focusing on its biological activities, synthesis, and structure-activity relationships.

Structure and Properties

The specific structure of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one includes:

  • A fluoro group at the 6-position.
  • A methoxyphenyl group at the 3-position.
  • A sulfanylidene moiety that enhances its reactivity.

These structural features are pivotal in determining the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinone derivatives have also been documented. Research indicates that modifications at the 3-position can enhance activity against inflammation-related pathways. For example, certain derivatives exhibit inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of quinazolinones are particularly noteworthy. Compounds like 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one are being investigated for their ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups (like fluorine) can enhance cytotoxicity by increasing the compound's reactivity towards cellular targets .

Synthesis and Structure-Activity Relationships

The synthesis of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step processes starting from readily available precursors. The introduction of various substituents allows researchers to explore structure-activity relationships (SAR), which are crucial for optimizing biological activity and reducing toxicity.

Example Synthesis Pathway

  • Starting Material: 2-amino benzyl alcohol.
  • Intermediate Formation: Reaction with appropriate aldehydes to form quinazoline derivatives.
  • Final Modifications: Introduction of the methoxy group via methylation reactions.

This synthetic versatility is key for developing compounds with targeted activities.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several quinazolinone derivatives against Candida albicans and Pseudomonas aeruginosa. Results indicated that compounds with methoxy substitutions exhibited enhanced antifungal activity compared to their unsubstituted counterparts .

CompoundActivity Against C. albicansActivity Against P. aeruginosa
AModerateHigh
BHighModerate
CLowLow

Case Study 2: Anti-inflammatory Assessment

In a carrageenan-induced paw edema model in rats, certain derivatives showed significant reduction in edema size compared to controls. This suggests a promising avenue for further development as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 6-Bromo in the analog introduces steric hindrance and may act as a leaving group in nucleophilic substitution reactions, which is absent in the fluorine-containing compound .
  • Aromatic Substitutions (Position 3) :

    • The (4-methoxyphenyl)methyl group in the target compound offers dual functionality: the methoxy group enables hydrogen bonding, while the methylene linker increases flexibility compared to rigid 4-fluorophenyl or phenyl groups .
    • 4-Fluorophenyl (in the bromo analog) enhances lipophilicity and may engage in halogen bonding, whereas phenyl () lacks these interactions .
  • Sulfur-Containing Groups (Position 2) :

    • The sulfanylidene (C=S) group in the target compound and its analogs can tautomerize to a thiol form, enabling hydrogen bonding and metal chelation. This contrasts with the sulfide (-SMe) group in ’s compound, which lacks tautomerization capacity but is prone to oxidation .

Hydrogen Bonding and Crystal Packing

  • The C=S group in the target compound and its analogs () can act as both hydrogen bond acceptor (via sulfur) and donor (in thiol tautomer), influencing crystal packing and solubility .
  • The methoxy group in the MOB substituent (target compound) may form C–H···O or O–H···O interactions, enhancing crystallinity compared to non-polar substituents like methyl or bromo .

Biological Activity

6-Fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H14FN2OS
Molecular Weight 304.35 g/mol
IUPAC Name 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS Number 422526-86-1

The biological activity of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and the thioxo group enhances its binding affinity to these targets, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have shown effectiveness against various cancer cell lines.

  • Case Study: Antitumor Effects
    • A study investigated the effect of quinazolinone derivatives on human osteosarcoma U-2 OS cells. The results indicated a concentration-dependent inhibition of cell migration and invasion, with significant suppression of matrix metalloproteinase (MMP) activities, particularly MMP-2 and MMP-9 .

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties.

  • Antibacterial Efficacy
    • In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and other pathogens .
  • Antifungal Activity
    • The compound demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating strong potential for development as an antifungal agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes:

  • Urease Inhibition
    • Quinazolinone-based hybrids have shown promise in inhibiting urease, an enzyme implicated in various disorders, making them candidates for further research in treating related conditions .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is influenced by their structural components. The following table summarizes key findings regarding substituents and their effects on activity:

SubstituentBiological ActivityNotes
Fluorine at position 6 Enhanced anticancer activityIncreases binding affinity to targets
Methoxy group Improved solubilityFacilitates better bioavailability
Sulfanylidene group Critical for enzyme inhibitionInfluences molecular interactions

Q & A

Basic: What are the key considerations for optimizing the synthesis of this quinazolinone derivative?

Methodological Answer:
Synthesis optimization requires careful selection of starting materials (e.g., quinoline derivatives, 4-methoxybenzenesulfonyl chloride) and reaction conditions. Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving yields . Solvent choice (e.g., dimethyl sulfoxide or ethanol) and catalysts (acid/base systems) significantly influence reaction kinetics and purity . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity and reaction progress .

Basic: How is structural characterization of this compound performed?

Methodological Answer:
Structural elucidation combines X-ray crystallography (using SHELX software for refinement ), nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, and mass spectrometry (MS) for molecular weight confirmation. For crystallographic analysis, SHELXL is recommended for high-resolution data to resolve sulfur-containing moieties and hydrogen bonding patterns . SMILES and InChi identifiers aid in database comparisons .

Basic: What analytical methods are used to assess purity?

Methodological Answer:
Purity is assessed via:

  • HPLC : To quantify impurities using reverse-phase columns and UV detection .
  • Melting point analysis : Confirms consistency with literature values .
  • Elemental analysis (EA) : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers evaluate the compound’s biological activity in vitro?

Methodological Answer:
Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Target engagement : Fluorescence polarization assays for tubulin binding, inspired by structurally related quinazolinones . Dose-response curves (IC₅₀) and selectivity indices should be calculated.

Advanced: How to address poor solubility in pharmacological assays?

Methodological Answer:
Strategies include:

  • Co-solvents : Use DMSO-ethanol mixtures (<5% v/v to avoid cytotoxicity) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the 3- or 6-positions .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies involve systematic substitution of functional groups:

Position Modification Observed Effect
6-FluoroReplace with ClReduced anticancer activity
2-SulfanylideneOxidize to sulfoneAltered binding affinity
4-MethoxybenzylReplace with nitrobenzylEnhanced antimicrobial activity
Docking studies (e.g., AutoDock Vina) can predict interactions with targets like kinases or DNA topoisomerases .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
  • Purity discrepancies : Re-analyze batches via HPLC-MS .
  • Target specificity : Use CRISPR-edited cell lines to isolate pathways . Orthogonal assays (e.g., SPR for binding kinetics) validate findings .

Advanced: What computational tools model this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to receptors (e.g., EGFR) .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces for reactivity analysis .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Advanced: How to identify degradation products under stress conditions?

Methodological Answer:
Perform forced degradation studies:

  • Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours .
  • Oxidative Stress : Treat with 3% H₂O₂ at RT for 6 hours .
  • Photolysis : Expose to UV light (254 nm) for 48 hours .
    Analyze degradants via LC-MS/MS and compare fragmentation patterns with proposed pathways .

Advanced: How to investigate polymorphic forms of this compound?

Methodological Answer:
Polymorphism is assessed using:

  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns of recrystallized batches .
  • Differential scanning calorimetry (DSC) : Identify melting endotherms corresponding to polymorphs .
  • Hot-stage microscopy : Monitor phase transitions under controlled heating rates .

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